6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexadiene ring, a carboxylic acid group, and a sulfophenyl hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of a cyclohexadiene derivative with a sulfophenyl hydrazine compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine compounds .
Scientific Research Applications
6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: A compound with a similar structure used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfonamide derivatives: Compounds with similar sulfophenyl groups that exhibit antimicrobial properties.
Uniqueness
6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
503179-68-8 |
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Molecular Formula |
C13H10N2O6S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
2-hydroxy-5-[(2-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-11-6-5-8(7-9(11)13(17)18)14-15-10-3-1-2-4-12(10)22(19,20)21/h1-7,16H,(H,17,18)(H,19,20,21) |
InChI Key |
NBIYMVQDQOXUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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